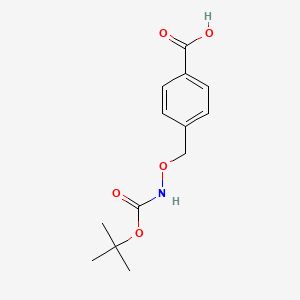
(1-(1-((2-Fluorophenyl)sulfonyl)piperidin-4-yl)pyrrolidin-2-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-(1-((2-Fluorophenyl)sulfonyl)piperidin-4-yl)pyrrolidin-2-yl)methanol is a synthetic organic compound that features a complex structure with multiple functional groups
Mechanism of Action
Target of action
The compound contains a pyrrolidine ring, which is a common scaffold in many biologically active compounds . The pyrrolidine ring can efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional coverage due to the non-planarity of the ring . .
Mode of action
Without specific information about the compound’s targets, it’s difficult to explain its mode of action. Compounds with a pyrrolidine ring can have different biological profiles due to the different binding modes to enantioselective proteins .
Pharmacokinetics
The introduction of heteroatomic fragments in molecules can modify physicochemical parameters and obtain the best adme/tox results for drug candidates .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(1-((2-Fluorophenyl)sulfonyl)piperidin-4-yl)pyrrolidin-2-yl)methanol typically involves multi-step organic reactions. The process may start with the preparation of the piperidine and pyrrolidine rings, followed by the introduction of the fluorophenylsulfonyl group. Common reagents used in these steps include fluorobenzene, sulfonyl chlorides, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
(1-(1-((2-Fluorophenyl)sulfonyl)piperidin-4-yl)pyrrolidin-2-yl)methanol can undergo several types of chemical reactions, including:
Oxidation: This reaction could involve the conversion of the alcohol group to a ketone or aldehyde.
Reduction: Reduction reactions might target the sulfonyl group or other functional groups within the molecule.
Substitution: Various substitution reactions could occur, particularly involving the fluorophenyl group.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions would vary depending on the specific transformation desired, including temperature, solvent, and catalyst choice.
Major Products
The major products formed from these reactions would depend on the specific reaction pathway. For example, oxidation might yield a ketone derivative, while substitution could introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including interactions with enzymes or receptors.
Medicine: Explored for therapeutic potential, possibly as a drug candidate for specific conditions.
Industry: Utilized in the development of new materials or as a catalyst in industrial processes.
Comparison with Similar Compounds
Similar Compounds
- (1-(1-((2-Chlorophenyl)sulfonyl)piperidin-4-yl)pyrrolidin-2-yl)methanol
- (1-(1-((2-Bromophenyl)sulfonyl)piperidin-4-yl)pyrrolidin-2-yl)methanol
- (1-(1-((2-Methylphenyl)sulfonyl)piperidin-4-yl)pyrrolidin-2-yl)methanol
Uniqueness
The uniqueness of (1-(1-((2-Fluorophenyl)sulfonyl)piperidin-4-yl)pyrrolidin-2-yl)methanol lies in the presence of the fluorophenyl group, which can impart distinct chemical and biological properties compared to its analogs. This might include differences in reactivity, binding affinity, or stability.
Properties
IUPAC Name |
[1-[1-(2-fluorophenyl)sulfonylpiperidin-4-yl]pyrrolidin-2-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23FN2O3S/c17-15-5-1-2-6-16(15)23(21,22)18-10-7-13(8-11-18)19-9-3-4-14(19)12-20/h1-2,5-6,13-14,20H,3-4,7-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOXNBNBFFDBNBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2CCN(CC2)S(=O)(=O)C3=CC=CC=C3F)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-3-ylmethyl)isoxazole-5-carboxamide](/img/structure/B2484069.png)

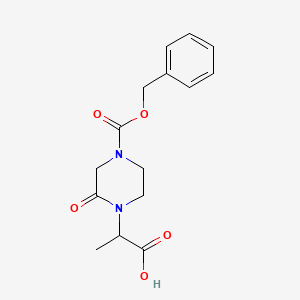
![3-phenyl-9-(1-phenylethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2484072.png)
![2-({2-[(Tert-butoxycarbonyl)amino]-3-ethoxy-3-oxopropyl}sulfanyl)acetic acid](/img/new.no-structure.jpg)
![2-{[5-(4-bromophenyl)-2,2-dimethyl-2H-imidazol-4-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B2484075.png)
![2-chloro-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2484078.png)
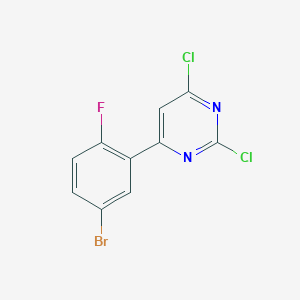
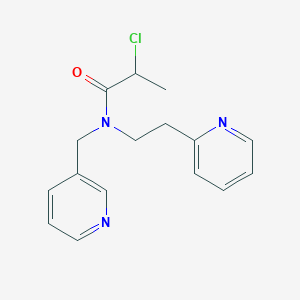
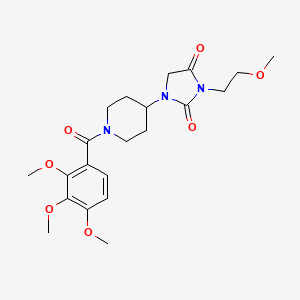
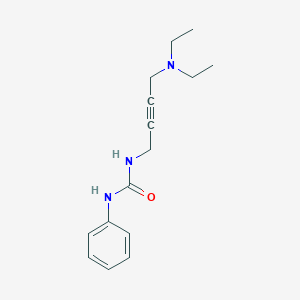
![1-[6-(4-methoxyphenyl)pyrimidin-4-yl]-N-(3-methyl-1,2-thiazol-5-yl)piperidine-3-carboxamide](/img/structure/B2484086.png)
![N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide](/img/structure/B2484088.png)
